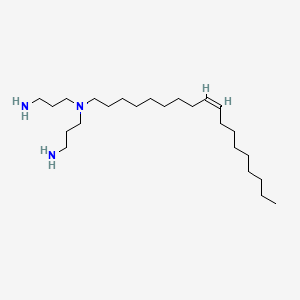

(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine

CAS No.: 7173-64-0

Cat. No.: VC16990501

Molecular Formula: C24H51N3

Molecular Weight: 381.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7173-64-0 |

|---|---|

| Molecular Formula | C24H51N3 |

| Molecular Weight | 381.7 g/mol |

| IUPAC Name | N'-(3-aminopropyl)-N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |

| Standard InChI | InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h9-10H,2-8,11-26H2,1H3/b10-9- |

| Standard InChI Key | KSWPRMYMOCDMFJ-KTKRTIGZSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCN(CCCN)CCCN |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN(CCCN)CCCN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine (CAS 28872-01-7) belongs to the triamine class, featuring:

-

A C18 oleyl chain (9-octadecenyl) with a Z-configuration double bond at the 9th carbon.

-

A propane-1,3-diamine backbone substituted with a 3-aminopropyl group.

The IUPAC name reflects its branched structure: N-[3-[[(Z)-octadec-9-enyl]amino]propyl]propane-1,3-diamine. Common synonyms include N-Oleyl-DipropyleneTriamines and Oleyl dipropylene triamine .

Physicochemical Properties

Key properties, derived from experimental data , are summarized below:

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 300°C | 101,325 Pa |

| Density | 0.85 g/cm³ | 20°C |

| Vapor Pressure | 0 Pa | 20°C |

| pKa | 7.1 | 20°C |

| Water Solubility | 73 mg/L | 23°C |

| LogP | -0.3 | 25.6°C |

The low LogP value indicates moderate hydrophilicity, while the high boiling point and negligible vapor pressure suggest stability under ambient conditions .

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via:

-

Alkylation of 1,3-Propanediamine: Reaction with oleyl bromide under basic conditions, followed by purification to isolate the Z-isomer.

-

Reductive Amination: Using oleyl aldehyde and 1,3-propanediamine in the presence of a catalyst like palladium .

Industrial-scale production optimizes reaction yields (>90%) through temperature control (80–120°C) and solvent selection (e.g., ethanol/water mixtures) .

| Manufacturer | Location | Purity | Price (USD/kg) |

|---|---|---|---|

| Hubei Huizepu Pharmaceutical Technology | China | 99% | 38–79 |

| Hebei Chuanghai Biotechnology | China | 99% | 1.00 |

| American Custom Chemicals Corporation | USA | 95% | 909.56 (5g) |

Pricing varies with batch size, with bulk purchases (≥1 ton) costing $38–79/kg in China .

Functional Applications

Surfactants and Emulsifiers

The compound’s amphiphilic structure enables:

-

Oil-in-water emulsions: Stabilizing interfaces in cosmetics and agrochemicals.

-

Mineral flotation: Adsorbing onto sulfide ores via amine-quartz interactions, enhancing separation efficiency .

Antimicrobial and Disinfectant Formulations

Quaternary ammonium derivatives exhibit:

-

Bactericidal activity: Against E. coli and S. aureus at 0.1–1.0% concentrations.

Specialty Chemical Intermediates

Used in synthesizing:

-

Fungicides: Via condensation with dithiocarbamates.

-

Ion-exchange resins: For heavy metal sequestration in wastewater .

Environmental and Toxicological Profile

Ecotoxicity

-

LC50 (Daphnia magna): 0.5 mg/L (96-hour exposure).

-

Biodegradation: 60% degradation over 28 days in OECD 301F tests .

Human Health Risks

-

Dermal exposure: Causes irritation; LD50 (rat) >2,000 mg/kg.

Future Research Directions

-

Green synthesis methods: Exploring enzymatic catalysis to reduce solvent waste.

-

Nanocarrier systems: Evaluating micellar drug delivery using oleyl-triamine surfactants.

-

Environmental monitoring: Long-term ecotoxicology studies in freshwater ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume